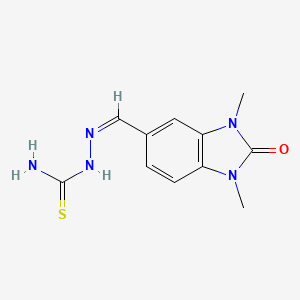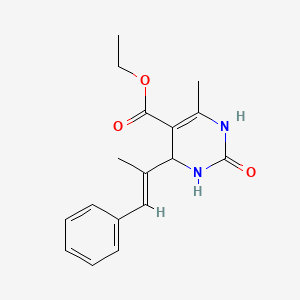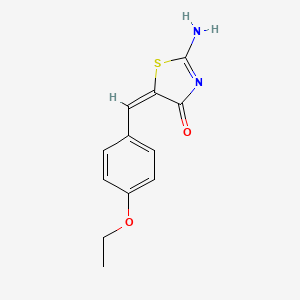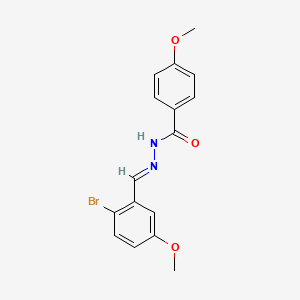
N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide
説明
N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide, also known as DMF, is a compound that has gained interest in scientific research due to its potential therapeutic applications. DMF is a furohydrazide derivative that contains a benzylidene moiety and two methoxy groups attached to the benzene ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide activates the Nrf2 pathway by modifying cysteine residues in the Keap1 protein, which leads to the release of Nrf2 and its translocation to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) and activates the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide has several advantages for lab experiments, including its stability, solubility, and low toxicity. The compound is stable under various conditions and can be easily synthesized in large quantities. N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide is also highly soluble in water and organic solvents, which makes it suitable for various experimental conditions. However, N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide has some limitations, including its potential to react with other compounds and its susceptibility to degradation under certain conditions.
将来の方向性
There are several future directions for the research on N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide, including the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of new synthetic methods for N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide and its derivatives could lead to the discovery of more potent compounds with improved therapeutic properties. Further studies are also needed to elucidate the precise mechanism of action of N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide and its effects on various signaling pathways.
科学的研究の応用
N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N'-(3,4-dimethoxybenzylidene)-2-methyl-3-furohydrazide has been investigated for its neuroprotective properties in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-12(6-7-21-10)15(18)17-16-9-11-4-5-13(19-2)14(8-11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFFNXUXUOWKGD-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3867801.png)
![N-(2-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3867806.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867813.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3867822.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B3867825.png)
![2-[benzyl(7-chloro-4-methyl-2-quinolinyl)amino]ethanol](/img/structure/B3867827.png)
![4-methoxy-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B3867838.png)



![2-chloro-N'-[1-(2,4-dichlorophenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3867867.png)

![2-(3-chlorophenoxy)-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]acetohydrazide](/img/structure/B3867875.png)
